1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a piperidine ring, and an imidazolidine-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate amine and carbonyl precursors.
Imidazolidine-Dione Formation: The imidazolidine-dione moiety can be synthesized by reacting a suitable diamine with a carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The benzodioxine ring may facilitate binding to specific sites, while the piperidine and imidazolidine-dione moieties contribute to the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features.
Piperoxan: A pharmaceutical compound with a piperidine ring.
Eltoprazine: Another compound with a benzodioxane ring used in medicinal chemistry.
Uniqueness
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-20-15-25(23(29)26(20)17-5-2-1-3-6-17)16-9-11-24(12-10-16)22(28)18-7-4-8-19-21(18)31-14-13-30-19/h1-8,16H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFOGNUKDXZXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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